2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid
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Overview
Description
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a compound that features a benzimidazole core substituted with a trimethoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 3,4,5-trimethoxyaniline with a suitable carboxylic acid derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For example, it has been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and cell division .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and trimethoxyphenyl-substituted molecules, such as:
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylbenzoxazole
- 3,4,5-Trimethoxyphenylcinnamamide
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both the benzimidazole and trimethoxyphenyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1018501-09-1 |
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Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-7-10(8-14(23-2)15(13)24-3)16-18-11-5-4-9(17(20)21)6-12(11)19-16/h4-8H,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
UTEKMVXYHUPLNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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